molecular formula C4H10O4SSn B14651391 4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione CAS No. 45734-35-8

4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione

Cat. No.: B14651391
CAS No.: 45734-35-8
M. Wt: 272.90 g/mol
InChI Key: LLPJDKRYOSSXKY-UHFFFAOYSA-L
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Description

4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione is a unique organotin compound characterized by its distinct molecular structure This compound features a tin atom bonded to two oxygen atoms and two sulfur atoms, forming a dioxathiastannetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione typically involves the reaction of diethylstannane with sulfur dioxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and minimize by-products.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes using larger reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired product in bulk quantities. The use of advanced analytical methods ensures the quality and consistency of the industrially produced compound.

Chemical Reactions Analysis

Types of Reactions

4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it to lower oxidation state species.

    Substitution: The diethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing other organotin compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research explores its potential as an anticancer agent due to its ability to interact with cellular components and disrupt cancer cell growth.

    Industry: It is used in the production of specialty chemicals, including catalysts and stabilizers for polymers.

Mechanism of Action

The mechanism by which 4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these molecules, altering their structure and function. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethylstannane: A simpler organotin compound with similar reactivity but lacking the dioxathiastannetane ring.

    4,4-Dimethyl-2,2-dipyridyl: Another organotin compound with different substituents and applications.

Uniqueness

4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione stands out due to its unique ring structure and the presence of both sulfur and oxygen atoms bonded to the tin center. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

45734-35-8

Molecular Formula

C4H10O4SSn

Molecular Weight

272.90 g/mol

IUPAC Name

4,4-diethyl-1,3,2,4-dioxathiastannetane 2,2-dioxide

InChI

InChI=1S/2C2H5.H2O4S.Sn/c2*1-2;1-5(2,3)4;/h2*1H2,2H3;(H2,1,2,3,4);/q;;;+2/p-2

InChI Key

LLPJDKRYOSSXKY-UHFFFAOYSA-L

Canonical SMILES

CC[Sn]1(OS(=O)(=O)O1)CC

Origin of Product

United States

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